molecular formula C11H13NO2 B12918011 (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B12918011
M. Wt: 191.23 g/mol
InChI Key: NZIAOXLDVHVVAD-JTQLQIEISA-N
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Description

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone (CAS 100858-32-0) is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a hydroxypyrrolidine scaffold, a structure recognized for its prevalence in bioactive molecules. The core 3-hydroxypyrrolidine moiety is a key structural feature in compounds studied for their biological activity. Research on closely related analogs, specifically (S)-(3-hydroxypyrrolidin-1-yl)(2-(pyridin-4-ylamino)phenyl)methanone, has demonstrated significant anti-hypertensive properties in preclinical models . Structure-Activity Relationship (SAR) studies from this research indicate that the amide bond , the 3-hydroxyl group on the pyrrolidine ring, and specific aromatic systems are critical for the observed vasodilatory and blood pressure-lowering effects . These findings suggest that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone serves as a valuable chemical building block for developing novel therapeutic candidates and for probing biochemical pathways. This product is available for research and development purposes . It is supplied with high-quality standards for use in synthesis and discovery applications. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1

InChI Key

NZIAOXLDVHVVAD-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of a pyrrolidine derivative with a phenylmethanone precursor. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated pyrrolidines, ketones, and alcohols.

Scientific Research Applications

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Solubility (LogP) Synthetic Yield (%) Bioactivity Notes
(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone Chiral pyrrolidine, hydroxyl, phenyl 1.8 (estimated) ~67 (analog data) Moderate CNS receptor affinity
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone Benzo-dioxane ring, pyrrolidine hydroxyl 2.3 46–67 Enhanced metabolic stability
(4-Methylpiperazin-1-yl)(phenyl)methanone Piperazine ring, methyl substituent 1.5 46 (15g analog) High kinase inhibition potential
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate Ethylamine chain, oxalate salt 0.9 Ion-channel modulation

Structural and Electronic Differences

  • Pyrrolidine vs. Piperazine Rings : The hydroxypyrrolidine moiety in the target compound provides a rigid, polar scaffold, whereas piperazine derivatives (e.g., 4-methylpiperazin-1-yl analogs) exhibit greater conformational flexibility and basicity due to the secondary amine .
  • Aromatic Systems : Replacing phenyl with a benzo-dioxane ring (as in ’s compound) introduces electron-rich oxygen atoms, increasing solubility in polar solvents but reducing membrane permeability .

Pharmacological Implications

  • Hydroxyl Group Impact: The (S)-3-hydroxyl group in the target compound enhances binding to GABA receptors compared to non-hydroxylated analogs, as observed in preclinical studies .
  • Benzo-Dioxane Derivatives : These exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation but show lower blood-brain barrier penetration .

Biological Activity

(S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a hydroxyl group and linked to a phenyl ring via a carbonyl group. This configuration may allow it to interact with various biological targets, contributing to its pharmacological properties.

The biological activity of (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act on specific receptors in the nervous system, potentially influencing neurotransmitter pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which may extend to this compound.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, indicating that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone may share similar antimicrobial efficacy.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli75

Anticancer Potential

In vitro studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could also possess anticancer properties.

Cell LineIC50 (µg/mL)
HeLa200
A549150

Pharmacological Applications

Given its potential biological activities, (S)-(3-Hydroxypyrrolidin-1-yl)(phenyl)methanone could be explored for various therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Further investigation into its efficacy against specific cancers.
  • Neurological Disorders : Potential use in modulating neurotransmitter systems.

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